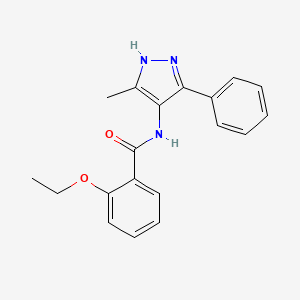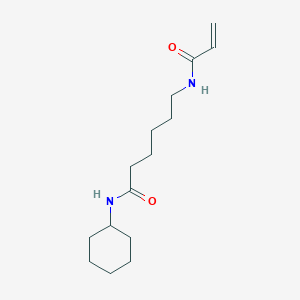
6-(Acryloylamino)-N-cyclohexylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acryloylamino)-N-cyclohexylhexanamide est un composé organique qui présente à la fois un groupe acryloyle et un groupe cyclohexyle. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie des polymères et la science des matériaux. La présence des groupes acryloyle et cyclohexyle confère des propriétés chimiques uniques qui peuvent être exploitées dans différentes réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-(Acryloylamino)-N-cyclohexylhexanamide implique généralement la réaction du chlorure d'acryloyle avec le N-cyclohexylhexanamide en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acryloyle. Le schéma réactionnel général est le suivant :
Acryloyl chloride+N-cyclohexylhexanamide→this compound+HCl
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des conditions de réaction, telles que la température et la pression, et améliore le rendement global et la pureté du produit. L'utilisation de systèmes automatisés réduit également le risque de contamination et améliore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
6-(Acryloylamino)-N-cyclohexylhexanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acryloyle peut être oxydé pour former les époxydes correspondants.
Réduction : Le composé peut être réduit pour former l'amine correspondante.
Substitution : Le groupe acryloyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent les peracides tels que l'acide m-chloroperoxybenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Principaux produits
Oxydation : Époxydes
Réduction : Amines
Substitution : Amides substitués
4. Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie des polymères : Il peut être utilisé comme monomère dans la synthèse de polymères ayant des propriétés spécifiques.
Science des matériaux : Le composé peut être incorporé dans des matériaux pour améliorer leurs propriétés mécaniques.
Biologie et médecine :
Industrie : Le composé peut être utilisé dans la production de revêtements et d'adhésifs en raison de son groupe acryloyle réactif.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à former des liaisons covalentes avec d'autres molécules par l'intermédiaire de son groupe acryloyle. Cette réactivité lui permet de participer à diverses réactions chimiques, ce qui le rend utile dans la synthèse de molécules complexes. Le groupe cyclohexyle fournit une gêne stérique, ce qui peut influencer la réactivité et la sélectivité du composé dans différentes réactions.
Applications De Recherche Scientifique
6-(Acryloylamino)-N-cyclohexylhexanamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound can be incorporated into materials to enhance their mechanical properties.
Biology and Medicine:
Industry: The compound can be used in the production of coatings and adhesives due to its reactive acryloyl group.
Mécanisme D'action
The mechanism of action of 6-(Acryloylamino)-N-cyclohexylhexanamide involves its ability to form covalent bonds with other molecules through its acryloyl group. This reactivity allows it to participate in various chemical reactions, making it useful in the synthesis of complex molecules. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
6-(Acryloylamino)-N-phénylhexanamide : Structure similaire mais avec un groupe phényle au lieu d'un groupe cyclohexyle.
6-(Acryloylamino)-N-méthylhexanamide : Structure similaire mais avec un groupe méthyle au lieu d'un groupe cyclohexyle.
Unicité
6-(Acryloylamino)-N-cyclohexylhexanamide est unique en raison de la présence du groupe cyclohexyle, qui confère des propriétés stériques et électroniques distinctes par rapport aux autres composés similaires. Cette unicité peut être exploitée dans des applications spécifiques où le groupe cyclohexyle confère des propriétés souhaitées au produit final.
Propriétés
Numéro CAS |
606933-07-7 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
N-cyclohexyl-6-(prop-2-enoylamino)hexanamide |
InChI |
InChI=1S/C15H26N2O2/c1-2-14(18)16-12-8-4-7-11-15(19)17-13-9-5-3-6-10-13/h2,13H,1,3-12H2,(H,16,18)(H,17,19) |
Clé InChI |
DTCPIFKENKDRBR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCCCCCC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


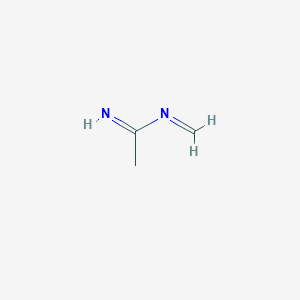
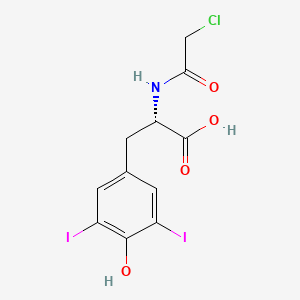

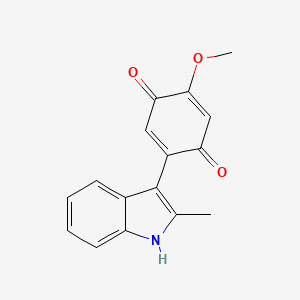

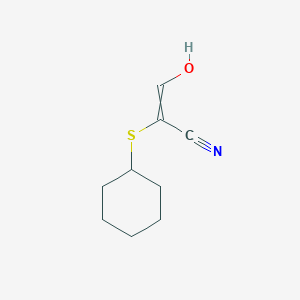
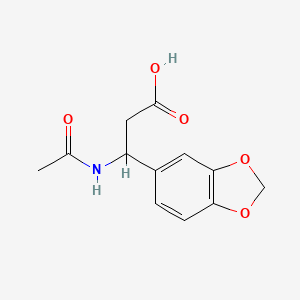
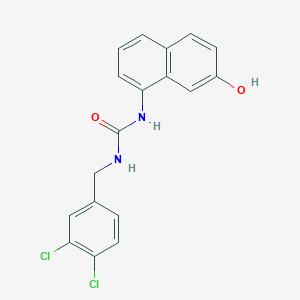
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
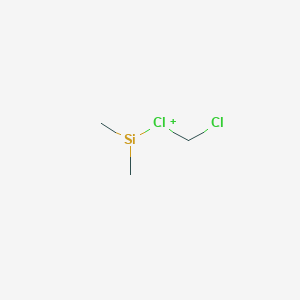

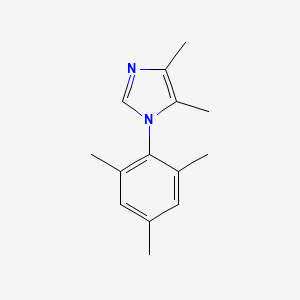
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
